

Spectroscopic Data Analysis: Confirming (-)-Varitriol and Distinguishing it from its Stereoisomers

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Compound of Interest

Compound Name: (-)-Varitriol

Cat. No.: B143313

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of **(-)-Varitriol**. This guide provides a detailed comparison with its diastereomer, 4'-epi-**(-)-Varitriol**, supported by experimental data and protocols.

The structural confirmation of a natural product is a critical step in drug discovery and development. This guide focuses on the spectroscopic analysis of **(-)-Varitriol**, a marine-derived terpenoid with potential therapeutic properties. By comparing its spectral data with that of a known stereoisomer, 4'-epi-**(-)-Varitriol**, we provide a clear methodology for the unambiguous identification of **(-)-Varitriol**. The data and protocols presented are based on the stereoselective total synthesis and characterization of these compounds.

Comparative Spectroscopic Data

The confirmation of **(-)-Varitriol**'s structure relies on a detailed analysis of its ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRESIMS) data. A direct comparison with the data from a known stereoisomer, such as 4'-epi-**(-)-Varitriol**, is crucial for definitive assignment, as subtle differences in stereochemistry can lead to significant changes in biological activity.

Below is a summary of the key spectroscopic data for **(-)-Varitriol** and its C-4' epimer, 4'-epi-**(-)-Varitriol**, as reported by Ghosh et al. (2010).

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) for **(-)-Varitriol** and 4'-epi-**(-)-Varitriol**

Position	(-)-Varitriol δ H (ppm), J (Hz)	4'-epi-(-)-Varitriol δ H (ppm), J (Hz)
3	7.29 (d, 8.0)	7.29 (d, 8.0)
4	6.84 (t, 8.0)	6.84 (t, 8.0)
5	6.77 (d, 8.0)	6.77 (d, 8.0)
1'	6.65 (d, 16.0)	6.64 (d, 16.0)
2'	6.22 (dd, 16.0, 5.5)	6.21 (dd, 16.0, 5.5)
3'	4.45 (m)	4.43 (m)
4'	4.02 (t, 3.0)	3.93 (t, 5.0)
5'	3.82 (dd, 5.5, 3.0)	3.85 (dd, 5.5, 5.0)
6'	4.15 (q, 6.5)	4.18 (q, 6.5)
7'	1.35 (d, 6.5)	1.36 (d, 6.5)
OMe	3.89 (s)	3.89 (s)
CH ₂ OH	4.72 (s)	4.72 (s)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) for **(-)-Varitriol** and **4'-epi-(-)-Varitriol**

Position	(-)-Varitriol δC (ppm)	4'-epi-(-)-Varitriol δC (ppm)
1	125.0	125.0
2	157.1	157.1
3	128.8	128.8
4	121.2	121.2
5	109.8	109.8
6	138.2	138.2
1'	131.5	131.5
2'	128.9	128.9
3'	84.1	84.3
4'	79.2	79.8
5'	86.9	87.2
6'	78.1	78.3
7'	19.8	19.9
OMe	55.9	55.9
CH ₂ OH	62.1	62.1

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data

Compound	Molecular Formula	Calculated Mass [M+Na] ⁺	Found Mass [M+Na] ⁺
(-)-Varitriol	C ₁₅ H ₂₀ O ₅	303.1208	303.1205
4'-epi-(-)-Varitriol	C ₁₅ H ₂₀ O ₅	303.1208	303.1203

Experimental Protocols

The following protocols are based on the methodologies reported for the synthesis and characterization of **(-)-Varitriol** and its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 1-5 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).
 - Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
 - Reference the spectra to the residual chloroform peak at δ 7.26 ppm.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a sufficient number of scans for adequate signal-to-noise (typically several thousand).
 - Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

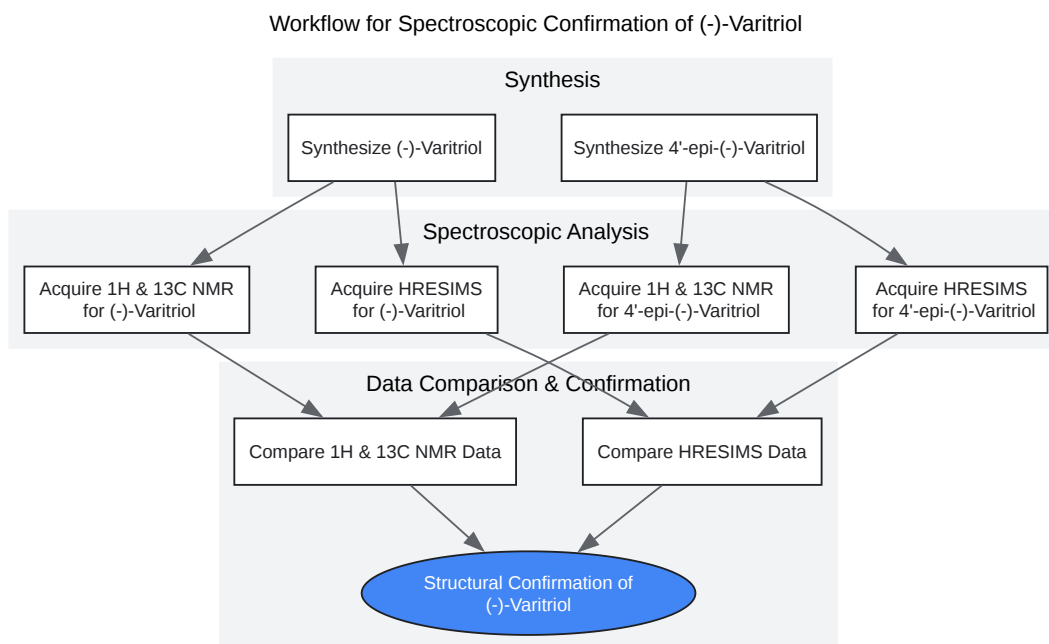
- Reference the spectra to the chloroform triplet at δ 77.0 ppm.

High-Resolution Mass Spectrometry (HRESIMS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode.
 - Infuse the sample solution at a flow rate of 5-10 μ L/min.
 - Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the instrument and compound.
 - Acquire data over a mass range that includes the expected $[M+Na]^+$ ion (e.g., m/z 100-500).
 - Use an internal or external calibrant to ensure high mass accuracy.
- Data Analysis: Determine the accurate mass of the $[M+Na]^+$ ion and use it to calculate the elemental composition. Compare the found mass with the calculated mass for the molecular formula $C_{15}H_{20}O_5Na$.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **(-)-Varitriol** through spectroscopic analysis and comparison with an alternative stereoisomer.



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Caption: Workflow for Spectroscopic Confirmation.

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